Physical and chemical properties of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Physical and chemical properties of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for amide and ester functionalities make it a privileged scaffold in modern drug discovery.[3] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4]
This guide provides a comprehensive technical overview of a specific derivative, 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole . We will dissect its molecular structure to predict its physical and chemical properties, propose a robust synthetic route, and outline detailed protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors. The structure combines three key motifs: a lipophilic cyclohexyl group, a potent electron-withdrawing nitrophenyl group, and the versatile 1,2,4-oxadiazole core, creating a molecule with distinct and potentially valuable characteristics.
Molecular Structure and Predicted Physicochemical Properties
The chemical identity of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is defined by the precise arrangement of its constituent functional groups. Understanding this structure is fundamental to predicting its behavior in both chemical and biological systems.
Caption: Molecular structure of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.
In Silico Physicochemical Data
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₄H₁₅N₃O₃ | Defines the elemental composition and exact mass. |
| Molecular Weight | 273.29 g/mol | Influences diffusion rates and pharmacokinetics. |
| XLogP3 | ~3.5 - 4.0 | Predicted octanol-water partition coefficient; indicates high lipophilicity and probable good membrane permeability. |
| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, affecting solubility and receptor interactions. |
| Hydrogen Bond Acceptors | 5 | The oxygen and nitrogen atoms can accept hydrogen bonds, influencing solubility and binding. |
| Rotatable Bond Count | 3 | Indicates a degree of conformational flexibility, which can be important for receptor fitting. |
| Topological Polar Surface Area (TPSA) | 84.7 Ų | Predicts transport properties; a value under 140 Ų is often associated with good cell permeability.[5][6] |
Expert Interpretation: The predicted high XLogP3 value is a direct consequence of the bulky, nonpolar cyclohexyl group. This suggests the compound will have low aqueous solubility but is likely to readily cross lipid bilayers, a key consideration for oral bioavailability and CNS penetration. The TPSA is dominated by the oxadiazole ring and the nitro group, providing the necessary polarity for potential interactions with biological targets.
Chemical Properties and Reactivity Profile
The chemical behavior of the molecule is governed by the interplay between the stable aromatic oxadiazole core and its electron-demanding and sterically bulky substituents.
Stability
3,5-disubstituted 1,2,4-oxadiazoles are generally thermally stable heterocycles.[7] However, like many five-membered heterocycles, they can be susceptible to ring-opening under harsh hydrolytic conditions (strong acid or base), though they are significantly more stable than their ester or amide bioisosteres.[3]
Reactivity
The reactivity can be understood by examining the electronic nature of the core structure. The 1,2,4-oxadiazole ring possesses a relatively low degree of aromaticity, and its O-N bond is inherently weak and polarizable.
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Nucleophilic Attack: The C3 and C5 positions of the oxadiazole ring are electron-deficient and thus electrophilic. The potent electron-withdrawing effect of the 4-nitrophenyl group significantly enhances the electrophilicity of the C3 carbon, making it the primary site for nucleophilic attack.
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Ring Cleavage: The weak O-N bond can be cleaved under reductive conditions (e.g., catalytic hydrogenation). This is a characteristic reaction of the 1,2,4-oxadiazole nucleus and can be exploited for synthetic transformations.
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Nitro Group Reduction: The nitro group is readily reduced to an aniline derivative using standard reagents like SnCl₂/HCl, catalytic hydrogenation (e.g., H₂/Pd-C), or sodium dithionite. This transformation dramatically alters the electronic properties of the phenyl ring from strongly withdrawing to strongly donating, and provides a synthetic handle for further derivatization.
Caption: Key reactivity centers of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.
Proposed Synthesis and Purification Workflow
The most reliable and widely adopted method for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate.[8] This intermediate is typically formed in situ from the reaction of an amidoxime with an activated carboxylic acid, such as an acyl chloride.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis
Objective: To synthesize 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.
Materials:
-
4-Nitrobenzamidoxime (1.0 eq)
-
Cyclohexanecarbonyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes/Ethyl Acetate solvent system
Procedure:
-
Acylation: To a stirred solution of 4-nitrobenzamidoxime (1.0 eq) in anhydrous DCM, add pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Causality: Pyridine acts as a base to neutralize the HCl byproduct generated during the acylation, preventing protonation of the starting material and driving the reaction forward. DCM is an inert solvent that dissolves the reactants well.
-
-
Add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amidoxime is consumed.
-
Causality: Dropwise addition at 0 °C controls the initial exothermic reaction. A slight excess of the acyl chloride ensures complete consumption of the limiting amidoxime.
-
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ (to remove any remaining acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate.
-
Cyclodehydration: Dissolve the crude intermediate in anhydrous toluene and heat the mixture to reflux for 8-12 hours.
-
Causality: Thermal energy drives the elimination of a water molecule, leading to the irreversible formation of the stable aromatic 1,2,4-oxadiazole ring. Toluene is a high-boiling, non-polar solvent suitable for this dehydration.
-
-
Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the resulting crude solid by either recrystallization (e.g., from ethanol/water) or silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure product.
-
Self-Validation: The success of the purification is validated by obtaining a sharp melting point and clean analytical spectra (NMR, MS) consistent with the target structure.
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Spectroscopic and Analytical Characterization
Characterization relies on a suite of analytical techniques to confirm the identity and purity of the synthesized compound. The following are predicted data based on the structure and known values for similar compounds.[3][5]
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.30-8.45 (d, 2H, Ar-H ortho to NO₂), δ 8.15-8.25 (d, 2H, Ar-H meta to NO₂), δ 2.80-3.00 (m, 1H, cyclohexyl-CH), δ 1.20-2.20 (m, 10H, cyclohexyl-CH₂). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~178 (Oxadiazole C5), δ ~168 (Oxadiazole C3), δ ~150 (Ar-C-NO₂), δ ~135 (Ar-C-Oxadiazole), δ ~129 (Ar-CH), δ ~124 (Ar-CH), δ ~38 (Cyclohexyl-CH), δ ~32 (Cyclohexyl-CH₂), δ ~26 (Cyclohexyl-CH₂).[3] |
| IR (KBr, cm⁻¹) | ~1595 (C=N stretch), ~1525 (asymmetric NO₂ stretch), ~1345 (symmetric NO₂ stretch), ~1250 (N-O stretch of oxadiazole), ~2930 & 2850 (C-H stretch of cyclohexyl). |
| Mass Spec. (EI) | m/z (%): 273 ([M]⁺), 191 ([M-C₆H₁₀]⁺), 149 ([C₇H₅N₂O₂]⁺), 83 ([C₆H₁₁]⁺). |
Protocol: Acquiring ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry compound into a clean NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using a standard proton pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.
Conclusion
5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a molecule with a well-defined set of predicted physicochemical properties dominated by the lipophilicity of the cyclohexyl moiety and the strong electron-withdrawing nature of the nitrophenyl group. Its synthesis is achievable through established and reliable chemical transformations. The inherent stability and versatile reactivity of the 1,2,4-oxadiazole core, combined with the potential for further modification at the nitro group, make this compound a valuable scaffold for investigation in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, characterization, and further exploration.
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